molecular formula C21H19ClN2O4S B3653383 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-methoxyphenyl)acetamide

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-methoxyphenyl)acetamide

Cat. No.: B3653383
M. Wt: 430.9 g/mol
InChI Key: JZRKHWRICILGDE-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-methoxyphenyl)acetamide is a sulfonamide derivative Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common route includes:

    Reduction: Conversion of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonyl group.

    Acylation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl or chloro groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in bacteria, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide
  • 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methoxyphenyl)-phenylmethyl]acetamide
  • 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2R)-butan-2-yl]acetamide

Uniqueness

What sets 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-methoxyphenyl)acetamide apart is its specific combination of functional groups, which can confer unique chemical properties and biological activities. The presence of the chloro and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-28-20-14-8-6-12-18(20)23-21(25)15-24(19-13-7-5-11-17(19)22)29(26,27)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRKHWRICILGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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